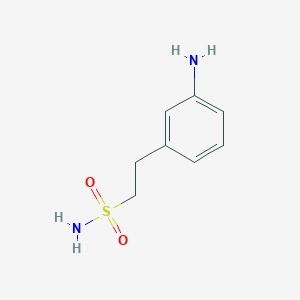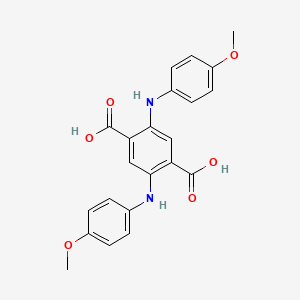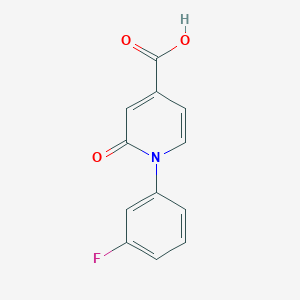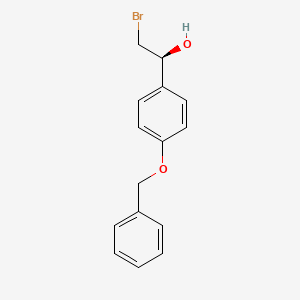
(S)-3-n-butylcycloheptanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-n-butylcycloheptanone is an organic compound belonging to the class of cycloalkanes It is characterized by a seven-membered ring with a butyl group attached to the third carbon and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-n-butylcycloheptanone typically involves the cyclization of linear precursors under specific conditions. One common method is the intramolecular aldol condensation of a suitable diketone precursor. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium tert-butoxide, followed by acidification to yield the desired cycloheptanone derivative.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation of cycloheptene derivatives or the oxidation of cycloheptanol derivatives. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3-n-butylcycloheptanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butyl group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of butylcycloheptanoic acid.
Reduction: Formation of 3beta-Butylcycloheptanol.
Substitution: Formation of halogenated derivatives such as 3beta-Butyl-7-chlorocycloheptanone.
Applications De Recherche Scientifique
(S)-3-n-butylcycloheptanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its distinctive odor profile.
Mécanisme D'action
The mechanism of action of (S)-3-n-butylcycloheptanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the butyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Cycloheptanone: A simpler analog without the butyl group.
3beta-Methylcycloheptanone: Similar structure with a methyl group instead of a butyl group.
3beta-Propylcycloheptanone: Similar structure with a propyl group instead of a butyl group.
Uniqueness: (S)-3-n-butylcycloheptanone is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its analogs. The longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct in its applications and effects.
Propriétés
Formule moléculaire |
C11H20O |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
(3S)-3-butylcycloheptan-1-one |
InChI |
InChI=1S/C11H20O/c1-2-3-6-10-7-4-5-8-11(12)9-10/h10H,2-9H2,1H3/t10-/m0/s1 |
Clé InChI |
GFPSZYZCCVSIOE-JTQLQIEISA-N |
SMILES isomérique |
CCCC[C@H]1CCCCC(=O)C1 |
SMILES canonique |
CCCCC1CCCCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(4-Trifluoromethyl-phenyl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8361592.png)



![4-(1H-indol-3-yl)-N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]pyrimidin-2-amine](/img/structure/B8361623.png)



![1-(Furo[2,3-c]pyridin-5-yl)ethanol](/img/structure/B8361652.png)
![Benzene, [(3,3,3-trifluoro-1-methylpropyl)thio]-](/img/structure/B8361659.png)
